N-(2-cyano-4,5-diethoxyphenyl)thiophene-2-carboxamide
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Overview
Description
N-(2-cyano-4,5-diethoxyphenyl)thiophene-2-carboxamide is a synthetic organic compound characterized by the presence of a cyano group, two ethoxy groups, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-diethoxyphenyl)thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyano-4,5-diethoxybenzaldehyde and thiophene-2-carboxylic acid.
Formation of Intermediate: The aldehyde group of 2-cyano-4,5-diethoxybenzaldehyde is first converted to an amine through reductive amination.
Amide Bond Formation: The resulting amine is then reacted with thiophene-2-carboxylic acid or its derivatives to form the desired carboxamide via an amide coupling reaction. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5-diethoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyano-4,5-diethoxyphenyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The cyano group and the thiophene ring are key functional groups that enable binding to enzymes or receptors, potentially inhibiting their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyano-4,5-dimethoxyphenyl)thiophene-2-carboxamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-(2-cyano-4,5-diethoxyphenyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(2-cyano-4,5-diethoxyphenyl)thiophene-2-carboxamide is unique due to the combination of its cyano group, ethoxy groups, and thiophene ring. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N2O3S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C16H16N2O3S/c1-3-20-13-8-11(10-17)12(9-14(13)21-4-2)18-16(19)15-6-5-7-22-15/h5-9H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
UYQLQCIIWFUSMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=CS2)OCC |
Origin of Product |
United States |
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